molecular formula C6H4BrFS B1396161 3-Bromo-2-fluorobenzenethiol CAS No. 871353-12-7

3-Bromo-2-fluorobenzenethiol

Cat. No.: B1396161
CAS No.: 871353-12-7
M. Wt: 207.07 g/mol
InChI Key: TVQPCUNOYOVJJP-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorobenzenethiol is an organosulfur compound with the molecular formula C6H4BrFS. It is characterized by the presence of bromine, fluorine, and a thiol group attached to a benzene ring. This compound appears as a yellowish solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

The synthesis of 3-Bromo-2-fluorobenzenethiol can be achieved through several methods. One common synthetic route involves the bromination of 2-fluorobenzenethiol using bromine or a brominating agent under controlled conditions. Another method includes the use of paraformaldehyde and hydrobromic acid in acetic acid to achieve bromomethylation of thiols . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Bromo-2-fluorobenzenethiol undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction Reactions: The compound can be reduced to form corresponding thiolates or other reduced forms. Common reagents used in these reactions include strong nucleophiles, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

3-Bromo-2-fluorobenzenethiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluorobenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to various biological effects. The bromine and fluorine atoms can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

3-Bromo-2-fluorobenzenethiol can be compared with other similar compounds such as:

    5-Bromo-2-fluorobenzonitrile: This compound has a nitrile group instead of a thiol group, which significantly alters its chemical properties and applications.

    2-Bromo-4-fluorobenzenethiol: This isomer has the bromine and fluorine atoms in different positions on the benzene ring, leading to different reactivity and applications.

    3-Bromo-4-fluorobenzenethiol: Another isomer with different positional arrangement of substituents, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-bromo-2-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQPCUNOYOVJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701309345
Record name 3-Bromo-2-fluorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871353-12-7
Record name 3-Bromo-2-fluorobenzenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871353-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-fluorobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701309345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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